Methyl 1,6-dimethyl-7,8-didehydroergoline-8-carboxylate
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Overview
Description
Methyl 1,6-dimethyl-7,8-didehydroergoline-8-carboxylate is a compound belonging to the ergoline family, which is a group of alkaloids known for their diverse biological activities. Ergoline derivatives are found in various natural sources, including fungi and plants, and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,6-dimethyl-7,8-didehydroergoline-8-carboxylate typically involves multiple steps, starting from simpler precursors. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole, which can be further modified through a series of steps to obtain the desired ergoline derivative.
Industrial Production Methods
Industrial production of ergoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,6-dimethyl-7,8-didehydroergoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the double bonds in the ergoline structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated ergoline compounds.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex ergoline derivatives.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical tool.
Medicine: Explored for its therapeutic potential in treating neurological disorders and other medical conditions.
Mechanism of Action
The mechanism of action of Methyl 1,6-dimethyl-7,8-didehydroergoline-8-carboxylate involves its interaction with specific molecular targets and pathways. It is known to bind to serotonin receptors, modulating neurotransmitter activity and influencing various physiological processes. The compound’s effects are mediated through its ability to alter receptor conformation and signaling pathways, leading to changes in cellular responses .
Comparison with Similar Compounds
Similar Compounds
Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with potent psychoactive properties.
Ergine: Another ergoline alkaloid found in certain plant species, known for its psychoactive effects.
Methysergide: An ergoline derivative used in the treatment of migraine headaches.
Uniqueness
Methyl 1,6-dimethyl-7,8-didehydroergoline-8-carboxylate is unique due to its specific structural modifications, which confer distinct biological activities compared to other ergoline derivatives. Its unique binding affinity and selectivity for certain receptors make it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
52599-77-6 |
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Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
methyl (6aR,10aR)-4,7-dimethyl-6,6a,10,10a-tetrahydroindolo[4,3-fg]quinoline-9-carboxylate |
InChI |
InChI=1S/C18H20N2O2/c1-19-9-11-8-16-14(13-5-4-6-15(19)17(11)13)7-12(10-20(16)2)18(21)22-3/h4-6,9-10,14,16H,7-8H2,1-3H3/t14-,16-/m1/s1 |
InChI Key |
MYEIXQXGGZHQSL-GDBMZVCRSA-N |
Isomeric SMILES |
CN1C=C(C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)C(=O)OC |
Canonical SMILES |
CN1C=C(CC2C1CC3=CN(C4=CC=CC2=C34)C)C(=O)OC |
Origin of Product |
United States |
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